molecular formula C24H24N4O4 B14974666 ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Cat. No.: B14974666
M. Wt: 432.5 g/mol
InChI Key: PRVHBMJCAQGPDP-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an oxadiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The oxadiazole and indole rings are then coupled using a suitable linker, such as an acetamido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The indole and oxadiazole rings are known to interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses.

Comparison with Similar Compounds

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with different biological properties.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-Propyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but varying substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N4O4/c1-3-9-22-26-27-23(32-22)20-14-16-10-5-8-13-19(16)28(20)15-21(29)25-18-12-7-6-11-17(18)24(30)31-4-2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,25,29)

InChI Key

PRVHBMJCAQGPDP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC

Origin of Product

United States

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